molecular formula C6H8F2N2O B1444520 [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol CAS No. 1511555-74-0

[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol

Cat. No.: B1444520
CAS No.: 1511555-74-0
M. Wt: 162.14 g/mol
InChI Key: WGVDXJLOTROEMS-UHFFFAOYSA-N
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Description

[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a methanol group

Properties

IUPAC Name

[5-(difluoromethyl)-1-methylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2,6,11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVDXJLOTROEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]carboxylic acid, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a building block in the synthesis of novel pharmaceuticals. Its structural features contribute to the development of drugs targeting various biological pathways. For example, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, making them candidates for pain management therapies.

Case Study: Antimicrobial Activity
Research indicates that [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol exhibits significant antimicrobial properties against a range of pathogens. In a comparative study, the compound demonstrated high activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus, as shown in Table 1.

CompoundTarget OrganismsActivity Level
5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanolE. coli, S. aureusHigh
3dBacillus subtilisModerate
4bAspergillus nigerPromising

Biochemical Research

The compound's interactions with enzymes and proteins make it a valuable tool for studying metabolic pathways. Notably, it has been shown to influence cytochrome P450 enzymes involved in drug metabolism, which is crucial for understanding pharmacokinetics and drug interactions.

Cellular Effects
Studies reveal that this compound affects cellular signaling pathways such as MAPK/ERK, impacting cell growth and differentiation. This modulation can be pivotal in cancer research where controlling cell proliferation is essential.

Agricultural Applications

In agrochemistry, the compound's unique properties allow for its use in developing new pesticides or herbicides. Its ability to interact with biological systems can lead to the creation of more effective agricultural chemicals that minimize environmental impact.

Mechanism of Action

The mechanism of action of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The pyrazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol lies in its combination of a difluoromethyl group and a methanol group on the pyrazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol, with the CAS number 1511555-74-0, is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H7F2N3O\text{C}_6\text{H}_7\text{F}_2\text{N}_3\text{O}

This compound features a difluoromethyl group, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl compounds. For this compound, synthetic routes may include:

  • Condensation of hydrazine with difluoromethyl-substituted ketones .
  • Use of various solvents (e.g., ethanol) to enhance regioselectivity .

Research indicates that modifications in the synthesis conditions can significantly influence the yield and purity of the final product .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies show that compounds in this class exhibit activity against a range of pathogens:

CompoundTarget OrganismsActivity
3dE. coli, S. aureusHigh activity against standard strains
4bBacillus subtilis, Aspergillus nigerPromising results in inhibiting growth

In particular, the presence of specific functional groups enhances the antimicrobial efficacy of these pyrazoles .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that some pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundIC50 (µM)Inhibition (%)
41076% (TNF-α)
161086% (IL-6)

These findings suggest that this compound may hold therapeutic potential in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been assessed using various assays. For instance, the DPPH assay measures free radical scavenging ability:

Concentration (µM)% Inhibition
1025%
10075%

Such activities indicate that this compound may protect against oxidative stress-related diseases .

Case Studies

Several studies have highlighted the biological relevance of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of pyrazoles with varying substitutions and tested them for anti-inflammatory activity. The most active compounds showed significant inhibition of TNF-α and IL-6 at low concentrations, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial efficacy of novel pyrazoles against resistant strains of bacteria. The results indicated that certain modifications in the pyrazole structure enhanced antibacterial potency against E. coli and S. aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol
Reactant of Route 2
[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol

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